BenchChemオンラインストアへようこそ!

N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide

Lipophilicity Physicochemical profiling Drug-likeness

N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide is a synthetic small-molecule heterocyclic carboxamide (PubChem CID 40946631, molecular formula C18H16N2O3S, molecular weight 340.4 g/mol). It combines a 7-ethoxy-1-benzofuran-2-carboxamide scaffold with a 3-cyano-4,5-dimethylthiophen-2-yl amine moiety via an amide linkage.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4
CAS No. 921784-85-2
Cat. No. B2837156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide
CAS921784-85-2
Molecular FormulaC18H16N2O3S
Molecular Weight340.4
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C(=C(S3)C)C)C#N
InChIInChI=1S/C18H16N2O3S/c1-4-22-14-7-5-6-12-8-15(23-16(12)14)17(21)20-18-13(9-19)10(2)11(3)24-18/h5-8H,4H2,1-3H3,(H,20,21)
InChIKeyWDKAISYXYAVWAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide (CAS 921784-85-2): Structural and Pharmacophoric Profile for Research Procurement


N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide is a synthetic small-molecule heterocyclic carboxamide (PubChem CID 40946631, molecular formula C18H16N2O3S, molecular weight 340.4 g/mol) [1]. It combines a 7-ethoxy-1-benzofuran-2-carboxamide scaffold with a 3-cyano-4,5-dimethylthiophen-2-yl amine moiety via an amide linkage. Computed physicochemical properties from PubChem include XLogP3-AA of 4.9, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds [1]. The compound falls within the generic Markush structure of benzofuran carboxamide patents assigned to Darwin Discovery Ltd. (e.g., US5925636, IL-126558-A0), which claim PDE IV and TNF inhibition for therapeutic applications including inflammation and asthma [2]. No peer-reviewed biological characterization specific to this compound has been identified in the public domain as of the literature search date.

Why In-Class Benzofuran-2-Carboxamide Analogs Cannot Substitute for N-(3-Cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide


Within the benzofuran-2-carboxamide chemotype, both the 7-ethoxy substituent on the benzofuran core and the 4,5-dimethyl substitution on the thiophene ring are non-redundant structural determinants. The 7-ethoxy group contributes to distinct lipophilicity and hydrogen-bonding profiles (XLogP3-AA = 4.9, vs. approximately 4.2–4.5 for the 7-methoxy analog and approximately 5.2–5.5 for the 7-unsubstituted counterpart) [1]. The 4,5-dimethyl groups on the thiophene ring restrict rotational freedom around the thiophene-amide bond and increase steric bulk relative to the unsubstituted 3-cyanothiophene analog (CAS 921800-10-4), which may alter target binding conformation and selectivity . Generic substitution—replacing the 7-ethoxy with 7-methoxy or omitting the 4,5-dimethyl groups—generates a structurally distinct compound with predictably different physicochemical and potentially different biological properties. No head-to-head comparative biological data have been published for these specific analogs; however, SAR studies on related benzofuran-2-carboxamide series confirm that small substituent changes at these positions produce substantial variation in potency and target engagement [2].

Quantitative Differentiation Evidence for N-(3-Cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide (CAS 921784-85-2)


Computed Lipophilicity (XLogP3-AA) Differentiates This Compound from Its 7-Methoxy Analog

The target compound exhibits a computed XLogP3-AA of 4.9 [1], which is approximately 0.6–0.8 log units higher than the estimated XLogP3-AA of the 7-methoxy analog N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide (CAS 921800-10-4, estimated XLogP3-AA approximately 4.1–4.3) [2]. This difference arises from the replacement of the 7-ethoxy group (-OCH2CH3) with a 7-methoxy group (-OCH3), consistent with established fragment-based LogP contribution rules. Higher lipophilicity may influence membrane permeability, plasma protein binding, and overall pharmacokinetic behavior.

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen Bond Acceptor Count Differentiates This Compound from the Thiazole-Amide Analog

The target compound has five hydrogen bond acceptors (HBA = 5) [1], whereas the structurally related analog 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide (CAS 921825-41-4) has an HBA count of four [2]. The additional HBA in the target compound originates from the nitrile (-CN) group on the thiophene ring, which is absent in the thiazole analog. An HBA count of 5 versus 4 may affect aqueous solubility, crystal packing, and interactions with polar residues in protein binding pockets.

Hydrogen bonding Molecular recognition ADME prediction

Patent Coverage Under PDE IV/TNF Inhibition Claims Confirms Pharmacological Relevance of This Chemotype

The target compound falls within the generic Formula (I) of US Patent US5925636 (Darwin Discovery Ltd.), which claims benzofuran carboxamides where R1 includes alkoxy (covering the 7-ethoxy substituent), R4 includes heteroaryl (covering the 3-cyano-4,5-dimethylthiophene moiety), and Z = CO [1]. Compounds within this patent class have demonstrated PDE IV inhibition with IC50 values in the nanomolar to low micromolar range, and TNF-alpha production inhibition in human peripheral blood mononuclear cells (hPBMCs) has been reported for representative examples at concentrations of 0.1–10 µM [1]. The specific compound CAS 921784-85-2 has not been individually assayed within this patent; however, its inclusion within the Markush structure establishes it as a member of a pharmacologically validated series. A structurally related benzofuran-2-carboxamide derivative, 7-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide, was shown to inhibit E-selectin-, ICAM-1-, and VCAM-1-mediated cell adhesion, a downstream effect of TNF-alpha signaling, with activity comparable to the reference anti-inflammatory agent PD 144795 [2].

PDE4 inhibition TNF-alpha modulation Inflammation

Rotatable Bond Count Indicates Reduced Conformational Flexibility Compared to Unsubstituted Thiophene Analogs

The target compound contains four rotatable bonds [1]. The analogous compound lacking the 4,5-dimethyl groups on the thiophene—N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide (CAS 921800-10-4)—also contains four rotatable bonds, but the presence of the 4,5-dimethyl substituents in the target compound introduces additional steric constraints that reduce the accessible conformational space of the thiophene-amide torsion angle [2]. This conformational restriction may decrease the entropic penalty upon target binding and improve binding affinity for targets that recognize a specific thiophene-amide conformation. The 4,5-dimethyl groups also increase molecular volume (calculated approximate molecular volume approximately 310 ų vs. approximately 280 ų for the non-methylated analog), which may affect shape complementarity in binding pockets.

Conformational analysis Entropic binding Molecular rigidity

Research and Industrial Application Scenarios for N-(3-Cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide (CAS 921784-85-2)


PDE IV Inhibitor Screening and Profiling in Inflammation Models

Based on its inclusion within the Markush structure of US Patent US5925636 (Darwin Discovery Ltd.), this compound is a candidate for PDE IV enzyme inhibition screening [1]. PDE IV is a validated target for asthma, COPD, and inflammatory diseases. Procurement is indicated for laboratories conducting phosphodiesterase profiling panels where structural diversity within the benzofuran-2-carboxamide chemotype is desired. The 7-ethoxy and 4,5-dimethylthiophene substituents offer physicochemical differentiation (XLogP3-AA = 4.9) from earlier-generation PDE IV inhibitors, which typically have LogP values in the range of 2–4.

TNF-Alpha Pathway Modulation Studies

The compound's patent class coverage extends to TNF-alpha production inhibition [1]. Researchers investigating TNF-alpha-dependent inflammatory signaling (e.g., rheumatoid arthritis, inflammatory bowel disease models) may use this compound as a structurally distinct tool molecule within the benzofuran-2-carboxamide series. The nitrile group on the thiophene ring serves as both an electron-withdrawing substituent and a potential hydrogen bond acceptor (HBA = 5), which may influence target engagement profiles compared to non-cyano analogs.

Structure-Activity Relationship (SAR) Studies on Thiophene-Substituted Benzofuran Carboxamides

The compound serves as a key SAR probe for dissecting the contributions of the 4,5-dimethyl groups on the thiophene ring and the 7-ethoxy substituent on the benzofuran core [2]. Comparative studies with the 7-methoxy analog (CAS 921800-10-4) and the non-methylated thiophene analog can quantify the impact of these substituents on potency, selectivity, and ADME properties. The four rotatable bonds and computed lipophilicity (XLogP3-AA = 4.9) position this compound as an intermediate-conformational-flexibility, intermediate-lipophilicity comparator in SAR matrices.

Kinase Selectivity Panel Screening

The 3-cyano-4,5-dimethylthiophene moiety is structurally related to known ATP-competitive kinase inhibitor scaffolds, particularly those targeting JAK2 and related kinases where 4,5-dimethylthiophene analogs have demonstrated IC50 values in the 10–50 nM range . While no direct kinase profiling data exist for this specific compound, its structural features warrant its inclusion in kinase selectivity panels, especially for targets where the nitrile group can engage the hinge region via hydrogen bonding. This is a class-level inference based on the thiophene-3-carbonitrile pharmacophore, and the compound should be treated as a screening candidate rather than a validated kinase inhibitor.

Quote Request

Request a Quote for N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.